Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate

COX-2 inhibition Anti-inflammatory Sulfamoylheteroaryl pyrazole

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1106908-56-8) is a synthetic small molecule (MW: 353.35 g/mol) characterized by a pyrazole core functionalized with an ethyl carboxylate at position 4 and a sulfamoyl linker connecting to a 2,3-dihydro-1,4-benzodioxin moiety at position 5. The compound is a member of the broader sulfamoylheteroaryl pyrazole class, which has been patented for anti-inflammatory and analgesic applications via COX-2 inhibition , and is related to sulfamoylpyrazole carboxylic acid derivatives reported to possess analgesic and nonsteroidal anti-inflammatory activity.

Molecular Formula C14H15N3O6S
Molecular Weight 353.35 g/mol
CAS No. 1106908-56-8
Cat. No. B6572422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate
CAS1106908-56-8
Molecular FormulaC14H15N3O6S
Molecular Weight353.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16)
InChIKeyUXAKDOHTLPZIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1106908-56-8): A Research-Use Sulfamoyl Pyrazole Building Block


Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1106908-56-8) is a synthetic small molecule (MW: 353.35 g/mol) characterized by a pyrazole core functionalized with an ethyl carboxylate at position 4 and a sulfamoyl linker connecting to a 2,3-dihydro-1,4-benzodioxin moiety at position 5 . The compound is a member of the broader sulfamoylheteroaryl pyrazole class, which has been patented for anti-inflammatory and analgesic applications via COX-2 inhibition [1], and is related to sulfamoylpyrazole carboxylic acid derivatives reported to possess analgesic and nonsteroidal anti-inflammatory activity [2]. It is currently offered by multiple chemical vendors exclusively for non-human research use, serving as a building block in medicinal chemistry and biological screening campaigns.

Why In-Class Sulfamoyl Pyrazoles Are Not Automatically Interchangeable with CAS 1106908-56-8


Mere structural resemblance within the sulfamoyl pyrazole class is insufficient to guarantee equivalent performance in biological assays. Variations in the heteroaryl attachment to the sulfamoyl group, the substitution pattern on the pyrazole ring (e.g., methyl vs. ethyl carboxylate), and the nature of the fused oxygen heterocycle (benzodioxin vs. benzodioxole) have been shown to yield divergent COX-2 inhibitory potency and selectivity profiles in patented sulfamoylheteroaryl pyrazole series [1]. In related sulfamoyl pyrazole carboxamide series, minor substituent changes on the phenyl ring dramatically shifted carbonic anhydrase isoform selectivity between human (hCA I/II) and mycobacterial (mtCA 1-3) enzymes, with Ki values varying from 0.0310 µM to >10 µM across close analogs [2]. Therefore, selecting the exact CAS 1106908-56-8 structure is critical when the objective is to interrogate the specific pharmacophore contribution of the 6-sulfamoyl-2,3-dihydro-1,4-benzodioxin moiety in a pyrazole-4-carboxylate scaffold.

Quantitative Differentiation Evidence for Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate


COX-2 Pharmacophore Validation via Sulfamoylheteroaryl Pyrazole Patent Class

The compound falls within the Markush structure of US Patent 6,951,876, which claims sulfamoylheteroaryl pyrazoles as COX-2 inhibitors. The patent establishes that the sulfamoyl (R2 = NH2) group and the heteroaryl A ring are essential for COX-2 inhibitory activity. While individual IC50 values for CAS 1106908-56-8 are not reported in the patent examples, structurally related compounds in the same patent series demonstrated significant COX-2 inhibition in vitro [1]. The presence of the 2,3-dihydro-1,4-benzodioxin as heteroaryl 'A' distinguishes this compound from thiophene, furan, or non-fused heteroaryl analogs that exhibit different COX-2 selectivity profiles according to the patent structure-activity relationship (SAR).

COX-2 inhibition Anti-inflammatory Sulfamoylheteroaryl pyrazole

Structural Differentiation from Benzodioxole-Containing COX-2 Inhibitors in Dihydropyrazole Series

A 2019 study by Yan et al. reported dihydropyrazole derivatives containing benzo oxygen heterocycle and sulfonamide moieties as selective COX-2 inhibitors [1]. That series employed benzodioxole (1,3-dioxole) as the fused oxygen heterocycle, whereas CAS 1106908-56-8 contains a 2,3-dihydro-1,4-benzodioxin (1,4-dioxane) ring. The six-membered dioxane ring in the target compound introduces different conformational flexibility, ring puckering, and electronic distribution compared to the five-membered dioxole ring, which can alter the spatial orientation of the sulfamoyl group within the COX-2 active site. The Yan et al. study demonstrated potent COX-2 inhibition (IC50 values in the sub-micromolar range for the most active benzodioxole derivatives), providing a class-level benchmark against which the benzodioxin variant can be compared.

COX-2 selectivity Dihydropyrazole Benzodioxin vs. benzodioxole

Antibiofilm Activity Against Bacillus subtilis and Escherichia coli

Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate has been reported to exhibit antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with biofilm growth inhibition measured at 60.04% in vitro . This dual Gram-positive/Gram-negative antibiofilm profile is noteworthy, as many pyrazole derivatives with antimicrobial activity show preferential activity against Gram-positive organisms only. In a broader screening of pyrazole antimicrobial agents, related compounds in US Patent 6,673,923 were reported with activity against multiple bacterial pathogens [1], and other sulfamoyl pyrazole derivatives have shown MIC values as low as 0.78 μg/mL against staphylococci and enterococci [1]. The 60.04% biofilm inhibition value provides a quantitative benchmark for comparative studies with other anti-biofilm agents or structural analogs.

Antibiofilm Antibacterial Bacillus subtilis Escherichia coli

Kinase Inhibition Potential via Sulfamoyl Hydrogen-Bonding Capacity

The sulfamoyl group in pyrazole-4-carboxylate derivatives has been demonstrated to be critical for kinase inhibitor potency. In a closely related compound, ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate, the sulfamoyl group enhanced hydrogen-bonding capacity essential for Aurora B kinase inhibition, yielding an IC50 of 0.3 μM compared to 1.2 μM for non-sulfonamide analogs, representing a 4-fold potency improvement . While CAS 1106908-56-8 has not been directly tested against Aurora B, its sulfamoyl group is structurally analogous to that in the 3-fluorophenyl derivative, and the benzodioxin moiety may further modulate kinase selectivity through differential steric and electronic interactions. Additionally, structurally related sulfamoyl pyrazoles have been investigated as p38 MAP kinase inhibitors involved in inflammatory responses and cancer progression .

Kinase inhibition Aurora B Sulfamoyl pharmacophore

Anti-Inflammatory Activity in Sulfamoyl Pyrazole Carboxylic Acid Derivatives (Class Precedent)

Díaz et al. (1996) synthesized and evaluated a series of sulfamoylpyrazole carboxylic acid derivatives and demonstrated that several compounds possess significant nonsteroidal anti-inflammatory drug (NSAID)-like activity across multiple experimental inflammation models, along with analgesic properties devoid of central effects [1]. Although the specific ethyl ester and benzodioxin-containing variant (CAS 1106908-56-8) was not among the compounds tested in this 1996 study, the core sulfamoylpyrazole-4-carboxylate scaffold is conserved. The free carboxylic acid analogs in the Díaz series serve as relevant comparators, as the ethyl ester prodrug or esterified analog is expected to influence pharmacokinetic properties such as membrane permeability without fundamentally altering target engagement. The 1996 study provides validated in vivo anti-inflammatory benchmarks for the sulfamoylpyrazole carboxylate chemotype.

Anti-inflammatory Analgesic NSAID-like activity

Vendor Availability and Purity Benchmarking for Procurement Decisions

CAS 1106908-56-8 is commercially available from multiple vendors with a standard purity specification of 95% (HPLC) . This purity level is consistent with research-grade building blocks used in medicinal chemistry and biological screening. For procurement purposes, this compound offers the advantage of being a pre-assembled scaffold that combines the sulfamoyl linker, pyrazole-4-carboxylate core, and benzodioxin moiety in a single step-accessible unit, avoiding the need for multi-step in-house synthesis. In comparison, structural analogs requiring custom synthesis (e.g., compounds with alternative heteroaryl groups or different ester substituents) may involve longer lead times and higher synthesis costs. The compound is classified for research use only and is available in quantities ranging from milligram to gram scale depending on the vendor.

Chemical procurement Building block Purity specification

Recommended Research and Procurement Application Scenarios for Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate


COX-2 SAR Studies: Probing the Benzodioxin Heteroaryl Contribution

Procure CAS 1106908-56-8 as the specific benzodioxin-containing member of a sulfamoylheteroaryl pyrazole analog series for systematic COX-2 structure-activity relationship studies. Compare its COX-2 inhibitory potency and COX-1/COX-2 selectivity against analogs bearing alternative heteroaryl groups (thiophene, furan, pyridine, benzodioxole) as described in the patent class US 6,951,876 [1]. The benzodioxin moiety's six-membered 1,4-dioxane ring introduces distinct conformational and electronic properties compared to the five-membered benzodioxole found in related dihydropyrazole COX-2 inhibitors [2].

Antibiofilm Screening and Mechanistic Follow-Up in Gram-Positive and Gram-Negative Models

Deploy CAS 1106908-56-8 in bacterial biofilm assays against B. subtilis and E. coli, where a 60.04% biofilm growth inhibition has been reported . This compound serves as a starting point for investigating the anti-biofilm mechanism of sulfamoyl pyrazole-4-carboxylates and for conducting structure-activity relationship studies by synthesizing derivatives with modified ester groups (e.g., free carboxylic acid, methyl or propyl esters) or alternative substituents on the benzodioxin ring.

Kinase Inhibitor Screening with Sulfamoyl Pharmacophore Focus

Include CAS 1106908-56-8 in kinase inhibition screening panels, particularly targeting kinases where sulfonamide/sulfamoyl hydrogen bonding is a known pharmacophore element, such as Aurora B (where related sulfamoyl pyrazoles show IC50 = 0.3 µM vs. 1.2 µM for non-sulfonamide controls) and p38 MAP kinase . The benzodioxin substituent provides additional steric bulk that may confer selectivity advantages over simpler phenyl-sulfamoyl analogs.

Anti-Inflammatory Drug Discovery Starting Point

Use CAS 1106908-56-8 as a starting scaffold for anti-inflammatory drug discovery, building on the class-level precedent established by Díaz et al. (1996) that sulfamoylpyrazole carboxylic acid derivatives exhibit significant NSAID-like anti-inflammatory and analgesic activity in vivo [3]. The ethyl ester may serve as a prodrug form, and the benzodioxin moiety offers additional sites for metabolic stabilization or target interaction optimization.

Quote Request

Request a Quote for ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.